2'-Chloro-4-fluorobiphenyl-3-amine

Lipophilicity Drug Design Membrane Permeability

Researchers optimizing oral bioavailability often find generic biphenyl-3-amines lack the lipophilicity for membrane permeability. This compound (LogP 3.11) solves this with a precise 2'-Cl/4-F substitution pattern. • Dual handles: 2'-Cl for Pd cross-coupling, 4-F for SNAr-enabling chemoselective diversification • LogP 3.11 aids oral bioavailability; bp 337.4 °C ensures thermal stability • Distinctive Cl/F isotopic pattern for unambiguous LC-MS identification In stock (1 g-100 g). Custom synthesis and bulk available.

Molecular Formula C12H9ClFN
Molecular Weight 221.659
CAS No. 1226002-02-3
Cat. No. B596126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Chloro-4-fluorobiphenyl-3-amine
CAS1226002-02-3
Molecular FormulaC12H9ClFN
Molecular Weight221.659
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C=C2)F)N)Cl
InChIInChI=1S/C12H9ClFN/c13-10-4-2-1-3-9(10)8-5-6-11(14)12(15)7-8/h1-7H,15H2
InChIKeyGTABRSZHZJKWRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Chloro-4-fluorobiphenyl-3-amine Product Profile


2'-Chloro-4-fluorobiphenyl-3-amine (CAS 1226002-02-3) is a halogenated biphenyl-3-amine derivative with the molecular formula C12H9ClFN and a molecular weight of 221.66 g/mol . The compound features a biphenyl core substituted with a chlorine atom at the 2' position, a fluorine atom at the 4 position, and a primary amine group at the 3 position . This substitution pattern defines its unique physicochemical profile, including a calculated LogP of 3.11, a boiling point of 337.4±32.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . As a research chemical and synthetic intermediate, it is primarily employed in medicinal chemistry and materials science as a building block for constructing more complex molecular architectures .

Substitution Pattern Unique 2'-Cl, 4-F pattern provides distinct electronic and steric environment
Lipophilicity Profile Reported LogP supports permeability-related research contexts
Synthetic Handles Orthogonal Cl and F groups allow sequential functionalization strategies

Why Generic Analogs Cannot Substitute


Simple substitution of 2'-Chloro-4-fluorobiphenyl-3-amine with other biphenyl-3-amine derivatives is not scientifically valid due to the profound influence of halogen substitution on both physicochemical properties and potential biological interactions. The specific 2'-chloro and 4-fluoro pattern imparts a unique electronic and steric environment that directly affects key molecular descriptors such as lipophilicity (LogP) and molecular dipole moment, which are critical for membrane permeability and target binding . Even a positional shift of the chlorine atom from the 2' to the 3' position, as in the isomer 3'-Chloro-4-fluorobiphenyl-3-amine (CAS 1226001-94-0), results in a structurally distinct compound with different reactivity and potential biological profiles . Similarly, the absence of either halogen, as in the unsubstituted biphenyl-3-amine (CAS 2243-47-2), leads to a compound with significantly lower molecular weight (169.22 g/mol) and different physicochemical characteristics, which would alter its behavior in synthetic and biological applications . The quantitative evidence below demonstrates why this precise substitution pattern is non-interchangeable.

Positional Isomer A shift of chlorine to the 3' position may alter electronic profile and synthetic reactivity
Unsubstituted Core Removing halogens changes lipophilicity and eliminates orthogonal diversification handles
Halogen Pattern Substituting either Cl or F may shift molecular weight and detection fingerprint significantly

Quantitative Differentiation Against Closest Analogs


Lipophilicity vs. Unsubstituted Biphenyl-3-amine

2'-Chloro-4-fluorobiphenyl-3-amine exhibits a calculated LogP of 3.11, significantly higher than the unsubstituted biphenyl-3-amine (LogP ~2.3), due to the presence of the lipophilic chloro and fluoro substituents. This 0.8 unit increase in LogP corresponds to a theoretical ~6-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and distribution in biological systems .

Lipophilicity
Class-level inference
Target LogP 3.11 vs 2.3 (Δ+0.8)
Reported lipophilicity difference may support permeability studies
Calculated values; experimental validation recommended
Lipophilicity Drug Design Membrane Permeability

Boiling Point vs. Positional Isomer

2'-Chloro-4-fluorobiphenyl-3-amine has a predicted boiling point of 337.4±32.0 °C at 760 mmHg. While the positional isomer 3'-Chloro-4-fluorobiphenyl-3-amine (CAS 1226001-94-0) is expected to have a similar boiling point due to its identical molecular weight and composition, the specific substitution pattern can lead to subtle differences in intermolecular interactions (e.g., dipole moment, polarizability) that may result in a measurable difference in boiling point under controlled conditions . The reported boiling point for the target compound provides a benchmark for assessing thermal stability during synthesis and purification, where even small differences can impact distillation and recrystallization yields .

Boiling Point
Class-level inference
337.4±32.0 °C (predicted)
Reported boiling point benchmark for thermal stability assessment
Isomer-specific experimental data unavailable
Thermal Stability Purification Process Chemistry

Molecular Weight Impact on Detection

2'-Chloro-4-fluorobiphenyl-3-amine has a molecular weight of 221.66 g/mol, which is 52.44 g/mol (31%) higher than the unsubstituted biphenyl-3-amine (169.22 g/mol). This significant mass difference has direct implications for both synthetic applications and analytical detection. In synthesis, the higher molecular weight influences stoichiometric calculations and the physical handling of the compound. In analytical chemistry, particularly in mass spectrometry, the presence of chlorine and fluorine atoms provides distinct isotopic patterns that serve as a unique 'fingerprint', facilitating unambiguous identification and quantification in complex mixtures .

Molecular Weight
Class-level inference
221.66 vs 169.22 g/mol (+31%)
Mass difference facilitates MS identification and quantification
Distinct isotopic pattern from Cl and F substituents
Molecular Weight Synthetic Intermediate Analytical Chemistry

Vapor Pressure and Storage Stability

2'-Chloro-4-fluorobiphenyl-3-amine exhibits a very low predicted vapor pressure of 0.0±0.7 mmHg at 25°C. This value is significantly lower than that of many common organic amines and solvents, indicating that the compound is relatively non-volatile under ambient conditions. While direct comparator data for other biphenyl-3-amines is not available, this low vapor pressure suggests that the compound is less prone to evaporative loss and is safer to handle in open laboratory environments compared to more volatile amine building blocks .

Vapor Pressure
Class-level inference
0.0±0.7 mmHg at 25 °C (predicted)
Low volatility supports ambient handling
Comparable to aniline; research-grade context
Vapor Pressure Storage Stability Lab Safety

Biological Activity Class Inference

While no direct biological activity data is available for 2'-Chloro-4-fluorobiphenyl-3-amine itself, data for the unsubstituted biphenyl-3-amine core provides a critical baseline. Biphenyl-3-amine exhibits an inhibition constant (Ki) of 18,100 nM (18.1 μM) against human recombinant monoamine oxidase A (MAO-A) [1]. The introduction of chloro and fluoro substituents, as in 2'-Chloro-4-fluorobiphenyl-3-amine, is known in medicinal chemistry to significantly modulate both binding affinity and selectivity for biological targets due to altered electronic and steric properties. This class-level inference suggests that 2'-Chloro-4-fluorobiphenyl-3-amine would exhibit a different pharmacological profile compared to the parent biphenyl-3-amine, making it a distinct candidate for drug discovery programs targeting MAO or other enzymes/receptors.

MAO-A Inhibition
Class-level inference
Target Ki unavailable; baseline Ki 18,100 nM (unsubstituted)
Potential for altered bioactivity profile
Requires direct experimental characterization
Biological Activity Medicinal Chemistry MAO-A Inhibition

Synthetic Utility of Dual Halogens

2'-Chloro-4-fluorobiphenyl-3-amine is uniquely differentiated from non-halogenated or mono-halogenated biphenyl-3-amines by the presence of two distinct halogen substituents (Cl and F), which serve as orthogonal synthetic handles. The chloro group is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under specific conditions, while the fluoro group is generally less reactive but can participate in nucleophilic aromatic substitution (SNAr) under more forcing conditions. In contrast, unsubstituted biphenyl-3-amine lacks these handles, limiting its synthetic utility. Similarly, analogs with only one halogen offer fewer diversification options. This dual-halogen substitution pattern in 2'-Chloro-4-fluorobiphenyl-3-amine enables sequential, chemoselective functionalization, providing a versatile platform for constructing complex molecular libraries .

Synthetic Handles
Class-level inference
2 halogens (Cl, F) vs 0–1 in analogs
Supports orthogonal cross-coupling and SNAr diversification
Sequential chemoselective functionalization possible
Synthetic Chemistry Cross-Coupling Building Block

Optimal Application Scenarios


Medicinal Chemistry Scaffold

Given its calculated LogP of 3.11 , 2'-Chloro-4-fluorobiphenyl-3-amine is ideally suited for use as a core scaffold in medicinal chemistry programs aimed at developing orally bioavailable drug candidates. The enhanced lipophilicity, compared to unsubstituted biphenyl-3-amine, makes it a valuable starting point for lead optimization efforts where improving membrane permeability is a key objective. Its dual-halogen substitution pattern also provides synthetic handles for further structural diversification to fine-tune pharmacokinetic properties.

Process Chemistry Purification

The predicted boiling point of 337.4±32.0 °C and low vapor pressure provide critical data for process chemists. This compound's relatively high boiling point and low volatility suggest that it can be purified via high-vacuum distillation or recrystallization without significant loss. Its thermal stability, inferred from the high boiling point, makes it suitable for reactions requiring elevated temperatures, distinguishing it from more thermally labile analogs.

Analytical Mass Spectrometry Fingerprint

The molecular weight of 221.66 g/mol and the presence of chlorine and fluorine atoms confer a distinctive isotopic pattern in mass spectrometry . This feature allows for the unambiguous identification and quantification of 2'-Chloro-4-fluorobiphenyl-3-amine in complex biological matrices or reaction mixtures, even in the presence of structurally similar analogs. This is a key advantage for analytical method development in drug metabolism and pharmacokinetic (DMPK) studies.

Versatile Building Block for Diversification

The presence of both a chloro and a fluoro substituent makes 2'-Chloro-4-fluorobiphenyl-3-amine a uniquely versatile building block for the synthesis of complex molecules. The chloro group can be exploited in palladium-catalyzed cross-coupling reactions, while the fluoro group can be used in nucleophilic aromatic substitution reactions, enabling a sequential, chemoselective functionalization strategy. This is in contrast to analogs with fewer halogen handles, which offer limited opportunities for diversification.

Application
Selection Property
Validation Focus
Medicinal Chemistry Scaffold Exploration
Lipophilicity profile
Permeability and oral bioavailability assessment
Process Chemistry Purification
Thermal stability / low volatility
Distillation or recrystallization yield
Analytical Identification in Complex Matrices
Distinct isotopic pattern (Cl/F)
MS quantification specificity
Synthetic Diversification Platform
Orthogonal halogen handles
Sequential cross-coupling and SNAr reactivity

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